Cas no 2246447-62-9 (3-Methyl-N-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidine-1-carboxamide)

3-Methyl-N-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidine-1-carboxamide is a boronic ester derivative featuring a piperidine carboxamide scaffold. This compound is primarily utilized as an intermediate in Suzuki-Miyaura cross-coupling reactions, owing to its stable dioxaborolane protecting group, which enhances handling and storage stability. The presence of the 3-methylpiperidine moiety contributes to its potential as a building block in medicinal chemistry, particularly for targeting central nervous system (CNS) applications. Its well-defined structure and compatibility with palladium-catalyzed reactions make it a valuable reagent for synthesizing complex aryl- or heteroaryl-substituted compounds. The product is characterized by high purity and consistent performance in organic synthesis.
3-Methyl-N-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidine-1-carboxamide structure
2246447-62-9 structure
Product Name:3-Methyl-N-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidine-1-carboxamide
CAS No:2246447-62-9
MF:C19H29BN2O3
MW:344.256165266037
MDL:MFCD32206540
CID:4641491
PubChem ID:138991702
Update Time:2025-10-31

3-Methyl-N-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidine-1-carboxamide Chemical and Physical Properties

Names and Identifiers

    • 3-methyl-N-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidine-1-carboxamide
    • 3-methyl-N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidine-1-carboxamide
    • AS-74350
    • 2246447-62-9
    • AKOS037647640
    • D93997
    • 3-Methyl-N-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidine-1-carboxamide
    • MDL: MFCD32206540
    • Inchi: 1S/C19H29BN2O3/c1-14-8-7-11-22(13-14)17(23)21-16-10-6-9-15(12-16)20-24-18(2,3)19(4,5)25-20/h6,9-10,12,14H,7-8,11,13H2,1-5H3,(H,21,23)
    • InChI Key: NIKGDKASULIZLE-UHFFFAOYSA-N
    • SMILES: O1B(C2C=CC=C(C=2)NC(N2CCCC(C)C2)=O)OC(C)(C)C1(C)C

Computed Properties

  • Exact Mass: 344.2271230 g/mol
  • Monoisotopic Mass: 344.2271230 g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 2
  • Complexity: 481
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 50.8
  • Molecular Weight: 344.3

3-Methyl-N-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidine-1-carboxamide Pricemore >>

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Additional information on 3-Methyl-N-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidine-1-carboxamide

3-Methyl-N-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidine-1-carboxamide: A Comprehensive Overview

The compound with CAS No. 2246447-62-9, known as 3-Methyl-N-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidine-1-carboxamide, has garnered significant attention in the fields of organic chemistry and materials science. This molecule is a derivative of piperidine carboxamide with a unique substitution pattern that imparts distinctive chemical properties. The presence of a dioxaborolane group at the para position of the phenyl ring introduces interesting electronic and steric effects, making it a valuable compound for various applications.

Recent studies have highlighted the potential of this compound in drug discovery and advanced material synthesis. The piperidine core is a well-known scaffold in medicinal chemistry due to its ability to form hydrogen bonds and interact with biological targets. The methyl substitution on the piperidine ring further enhances its lipophilicity, which is crucial for improving bioavailability in pharmaceutical candidates.

The dioxaborolane moiety is a boron-containing group that has been extensively studied for its applications in cross-coupling reactions. This group serves as an excellent leaving group and can be readily substituted in Suzuki-Miyaura coupling reactions to generate diverse aromatic derivatives. The tetramethyl substitution on the dioxaborolane ring provides additional stability and facilitates its use in various synthetic protocols.

From a synthetic perspective, this compound can be prepared through a multi-step process involving nucleophilic substitution and coupling reactions. The synthesis typically begins with the preparation of the piperidine carboxamide intermediate, followed by the introduction of the dioxaborolane group via a palladium-catalyzed coupling reaction. The optimization of reaction conditions has been a focus of recent research to improve yield and purity.

One of the most promising applications of this compound lies in its use as an intermediate in the synthesis of biologically active molecules. For instance, researchers have explored its potential as an inhibitor of certain kinases and proteases. The combination of its structural flexibility and functional groups makes it an ideal candidate for modulating enzyme activity.

In addition to its role in drug discovery, this compound has also found applications in materials science. Its ability to form stable covalent bonds with other organic molecules makes it suitable for designing advanced polymers and coatings. Recent studies have demonstrated its use in creating self-healing materials that can repair damage under specific conditions.

The dioxaborolane group's reactivity has also been leveraged in click chemistry applications. This has enabled the rapid assembly of complex molecular architectures with high precision. The use of this compound as a building block in click reactions has opened new avenues for synthesizing functional materials with tailored properties.

From an environmental standpoint, researchers have investigated the biodegradation and toxicity profiles of this compound. Initial studies suggest that it exhibits low toxicity towards aquatic organisms under standard test conditions. However, further research is needed to fully understand its environmental impact and ensure sustainable practices during its production and use.

In conclusion, 3-Methyl-N-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidine-1-carboxamide represents a versatile compound with wide-ranging applications across multiple disciplines. Its unique structure and reactivity make it an invaluable tool for advancing both medicinal chemistry and materials science. As research continues to uncover new uses for this compound, it is poised to play an increasingly important role in shaping future innovations.

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